molecular formula C25H35N3O2 B3464305 1-(1-benzyl-4-piperidinyl)-4-(2,3-dimethoxybenzyl)piperazine

1-(1-benzyl-4-piperidinyl)-4-(2,3-dimethoxybenzyl)piperazine

Cat. No. B3464305
M. Wt: 409.6 g/mol
InChI Key: PYGRLAOVRMLFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzyl-4-piperidinyl)-4-(2,3-dimethoxybenzyl)piperazine, also known as BZP, is a synthetic drug that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used as a recreational drug due to its stimulant effects. However, BZP has also been studied for its potential therapeutic applications in scientific research.

Mechanism of Action

The exact mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(2,3-dimethoxybenzyl)piperazine is not fully understood, but it is thought to act primarily as a dopamine and serotonin reuptake inhibitor. This leads to increased levels of these neurotransmitters in the brain, resulting in the stimulant effects of this compound. This compound has also been shown to have affinity for other receptors, such as adrenergic and histaminergic receptors, which may contribute to its effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its stimulant effects, this compound has been shown to increase heart rate, blood pressure, and body temperature in animal models. It has also been shown to increase the release of other neurotransmitters, such as norepinephrine and acetylcholine, in the brain. This compound has been shown to have a relatively short duration of action, with effects lasting for several hours.

Advantages and Limitations for Lab Experiments

1-(1-benzyl-4-piperidinyl)-4-(2,3-dimethoxybenzyl)piperazine has several advantages and limitations for use in lab experiments. One advantage is its relatively low cost and availability compared to other psychoactive substances. This compound has also been shown to have consistent effects across different animal models, making it a reliable tool for research. However, this compound has limitations in terms of its specificity for dopamine and serotonin receptors, which may limit its usefulness in certain research applications. Additionally, this compound has been shown to have potential toxicity at high doses, which may limit its safety for use in lab experiments.

Future Directions

There are several future directions for research on 1-(1-benzyl-4-piperidinyl)-4-(2,3-dimethoxybenzyl)piperazine. One area of interest is its potential as a therapeutic agent for mood and anxiety disorders. Further research is needed to determine the safety and efficacy of this compound in humans for these indications. Additionally, this compound may have potential as a cognitive enhancer, and further research is needed to determine its effects on memory and learning in humans. Finally, this compound may have potential as a tool for studying the dopamine and serotonin systems in the brain, and further research is needed to determine its usefulness for this purpose.

Scientific Research Applications

1-(1-benzyl-4-piperidinyl)-4-(2,3-dimethoxybenzyl)piperazine has been studied for its potential therapeutic applications in scientific research. It has been shown to have antidepressant and anxiolytic properties in animal models, suggesting that it may be useful in the treatment of mood and anxiety disorders. This compound has also been studied for its potential as a cognitive enhancer, with some studies showing improved memory and learning in animal models.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O2/c1-29-24-10-6-9-22(25(24)30-2)20-27-15-17-28(18-16-27)23-11-13-26(14-12-23)19-21-7-4-3-5-8-21/h3-10,23H,11-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGRLAOVRMLFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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